N-(2,4-dimethylphenyl)propanamide

Descripción

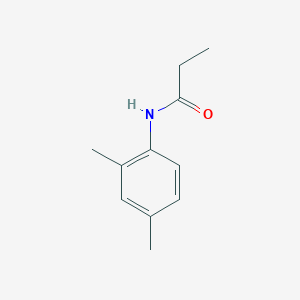

N-(2,4-Dimethylphenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone substituted with a 2,4-dimethylphenyl group. For instance, derivatives such as 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) () and 3-[4-(2-Furoyl)-1-piperazinyl]-N-(2,4-dimethylphenyl)propanamide (5o) () highlight its role as a scaffold in medicinal chemistry. These derivatives exhibit molecular weights ranging from 355 to 389 g/mol and melting points between 128–178°C, depending on additional functional groups .

The core structure of this compound (inferred molecular formula: C11H15NO) likely contributes to moderate lipophilicity and crystallinity, influenced by the electron-donating methyl groups on the phenyl ring.

Propiedades

Número CAS |

50824-87-8 |

|---|---|

Fórmula molecular |

C11H15NO |

Peso molecular |

177.24 g/mol |

Nombre IUPAC |

N-(2,4-dimethylphenyl)propanamide |

InChI |

InChI=1S/C11H15NO/c1-4-11(13)12-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |

Clave InChI |

HQYJBDRADQYZIZ-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=C(C=C(C=C1)C)C |

SMILES canónico |

CCC(=O)NC1=C(C=C(C=C1)C)C |

Otros números CAS |

50824-87-8 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Position Effects on Dimethylphenyl Derivatives

Compounds with varying methyl group positions on the phenyl ring demonstrate distinct physicochemical properties:

Key Findings :

- The 2,4-dimethyl substitution (5o) yields the highest melting point (128–130°C), likely due to enhanced symmetry and van der Waals interactions.

- Antibacterial activity is reported for all three compounds, suggesting that substituent position minimally impacts this biological function in this series .

Influence of Heterocyclic and Sulfonyl/Amino Substituents

Derivatives with additional functional groups exhibit significant variations in properties:

Key Findings :

Comparison with Fluorinated and Chlorinated Analogs

Electronegative substituents alter electronic and steric properties:

Key Findings :

- Fluorine and chlorine atoms introduce steric and electronic effects, which can modulate bioavailability and target interaction.

Physicochemical Trends

- Lipophilicity : Methyl groups in 2,4-dimethylphenyl derivatives enhance lipophilicity, favoring membrane permeability.

- Melting Points : Symmetrical substitution (e.g., 2,4-dimethyl) improves crystallinity compared to asymmetric analogs.

Bioactivity Correlations

- The 2,4-dimethylphenyl group is recurrent in bioactive compounds (e.g., LOX inhibition in 8a , antibacterial activity in 5o ), suggesting its compatibility with diverse biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.